2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis could begin with a naphthalene derivative.
Functional Group Introduction: Introduction of methoxy groups via methylation reactions.
Benzylation: The benzyl group can be introduced through Friedel-Crafts alkylation.
Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. For example:
Biological Activity: It might interact with specific enzymes or receptors, influencing biological pathways.
Chemical Reactions: The compound’s reactivity would be influenced by the electronic effects of the benzyl and methoxy groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-6,7-dimethoxy-1-tetralone
- 2-Benzyl-6,7-dimethoxy-3,4-dihydro-1-naphthol
Properties
CAS No. |
25298-25-3 |
---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-benzyl-6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C19H20O3/c1-21-17-11-14-8-9-15(10-13-6-4-3-5-7-13)19(20)16(14)12-18(17)22-2/h3-7,11-12,15H,8-10H2,1-2H3 |
InChI Key |
CACUBDARPKPKRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC(C2=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.